
1-(Naphthalen-1-ylmethyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-ylmethyl)pyridin-2-one, also known as 1-Naphthylmethyl-2-pyridinone (NMP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NMP is a chelating agent that can bind to metal ions, making it useful in the field of chemistry and biochemistry. In
Wissenschaftliche Forschungsanwendungen
NMP has been extensively studied for its potential applications in various fields. In chemistry, NMP is used as a chelating agent to bind to metal ions, which is useful in the purification and separation of metals. NMP has also been used in the synthesis of metal complexes and as a ligand in catalytic reactions.
In biochemistry, NMP has been studied for its potential as an iron chelator in the treatment of iron overload disorders such as hemochromatosis. NMP has also been shown to have antioxidant properties that can protect cells from oxidative stress.
Wirkmechanismus
NMP binds to metal ions through its pyridine and naphthalene rings, forming a stable complex. The binding of NMP to metal ions can prevent the formation of reactive oxygen species (ROS) and protect cells from oxidative stress. NMP has also been shown to inhibit the activity of enzymes that are involved in the production of ROS.
Biochemical and Physiological Effects
NMP has been shown to have antioxidant properties that can protect cells from oxidative stress. NMP has also been studied for its potential as an iron chelator in the treatment of iron overload disorders. In animal studies, NMP has been shown to reduce iron levels in the liver and spleen.
Vorteile Und Einschränkungen Für Laborexperimente
NMP is a relatively stable compound that can be easily synthesized and purified. However, NMP can be toxic at high concentrations and should be handled with care. The use of NMP in lab experiments requires careful consideration of the concentration and duration of exposure.
Zukünftige Richtungen
There are several potential future directions for research on NMP. One area of interest is the development of NMP-based metal complexes for catalytic reactions. NMP could also be used as a chelating agent in the purification and separation of metals. Further studies are needed to explore the potential use of NMP as an iron chelator in the treatment of iron overload disorders. Additionally, the antioxidant properties of NMP could be further studied for their potential in the treatment of oxidative stress-related diseases.
Synthesemethoden
The synthesis of NMP involves the reaction of 1-naphthaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a catalyst. The reaction produces NMP as a yellow crystalline solid with a melting point of 135-137°C. The purity of NMP can be improved through recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16-10-3-4-11-17(16)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRKELRKPIBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B7519041.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide](/img/structure/B7519042.png)
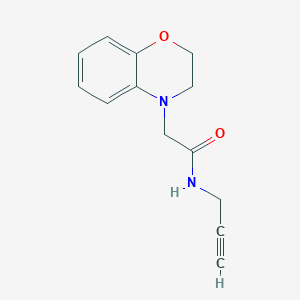
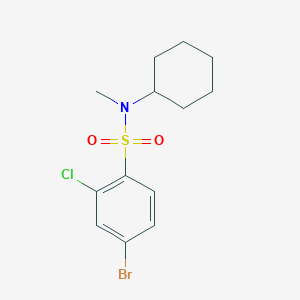
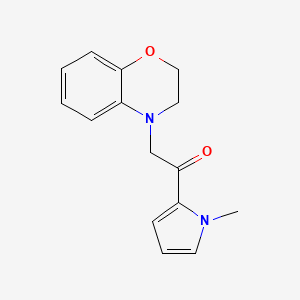
![3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea](/img/structure/B7519064.png)
![5-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3-oxazole](/img/structure/B7519065.png)
![1-(1-Benzylpiperidin-4-yl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7519068.png)
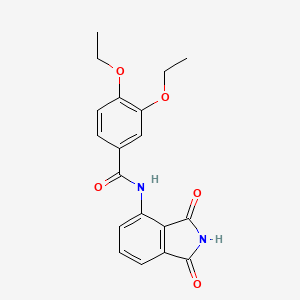

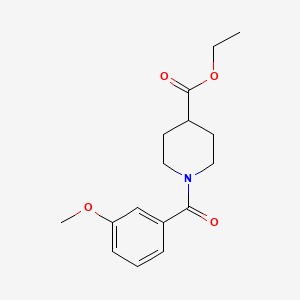
![N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7519128.png)
![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)